![molecular formula C17H20N2O5S B497806 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine CAS No. 915926-16-8](/img/structure/B497806.png)
1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine, also known as FMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in a wide range of research studies.
Mecanismo De Acción
The mechanism of action of 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine involves the inhibition of the GABA-A receptor, which is a type of receptor that is involved in the regulation of neurotransmitter activity in the brain. By inhibiting this receptor, this compound can modulate the activity of various neurotransmitters, leading to its potent effects on the nervous system.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including sedative, anxiolytic, and anticonvulsant properties. These effects make this compound a promising candidate for use in the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine in lab experiments is its potent inhibitory effects on the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine, including the development of new drugs based on its structure, the exploration of its potential for use in the treatment of various neurological disorders, and the investigation of its effects on other neurotransmitter systems. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperazine in the presence of potassium carbonate. This reaction results in the formation of this compound, which can be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been found to exhibit potent inhibitory effects on the GABA-A receptor. This makes this compound a promising candidate for use in the development of new drugs for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
furan-2-yl-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-13-12-14(5-6-15(13)23-2)25(21,22)19-9-7-18(8-10-19)17(20)16-4-3-11-24-16/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYHNXRRUKPZCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

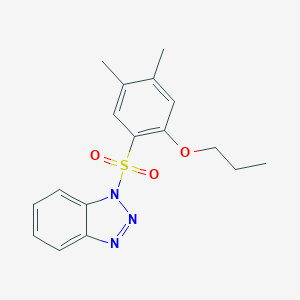

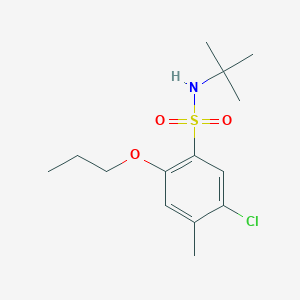
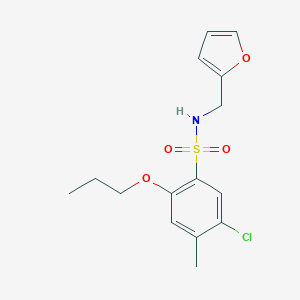
amine](/img/structure/B497733.png)
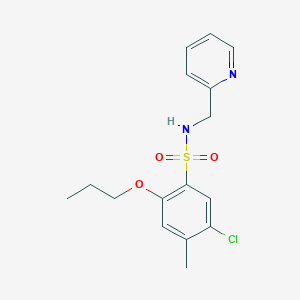


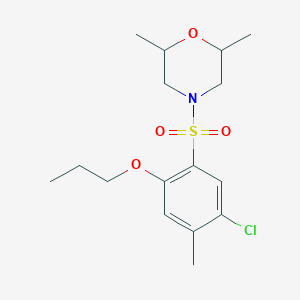
![5-Chloro-4-methyl-1-[(2-methylimidazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B497740.png)
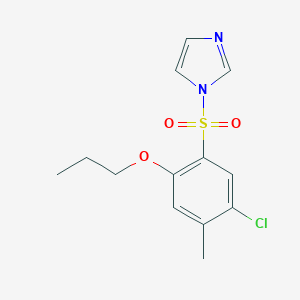
![5-Chloro-1-[(2-ethylimidazolyl)sulfonyl]-4-methyl-2-propoxybenzene](/img/structure/B497742.png)

